Methyl myristoleate

描述

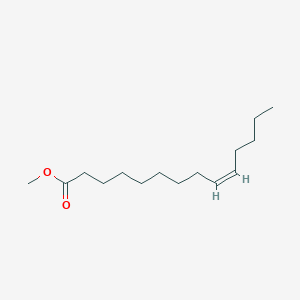

Methyl cis-9-tetradecenoate, also known as myristoleic acid methyl ester, is an organic compound with the molecular formula C15H28O2. It is a methyl ester derivative of cis-9-tetradecenoic acid, a monounsaturated fatty acid. This compound is commonly found in various natural sources, including plant oils and animal fats .

准备方法

Synthetic Routes and Reaction Conditions

Methyl cis-9-tetradecenoate can be synthesized through the esterification of cis-9-tetradecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of methyl cis-9-tetradecenoate often involves the transesterification of triglycerides containing cis-9-tetradecenoic acid with methanol. This process is catalyzed by either acidic or basic catalysts and is carried out under controlled temperature and pressure conditions to optimize yield and purity .

化学反应分析

Types of Reactions

Methyl cis-9-tetradecenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxylated esters.

Reduction: Alcohols and aldehydes.

Substitution: Amides, esters, and ethers.

科学研究应用

Methyl cis-9-tetradecenoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the production of lubricants, surfactants, and biofuels.

作用机制

The mechanism of action of methyl cis-9-tetradecenoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

相似化合物的比较

Similar Compounds

Methyl oleate: A methyl ester of oleic acid with similar chemical properties but a different carbon chain length.

Methyl linoleate: A methyl ester of linoleic acid with two double bonds, making it more reactive.

Methyl palmitoleate: A methyl ester of palmitoleic acid with a shorter carbon chain.

Uniqueness

Methyl cis-9-tetradecenoate is unique due to its specific carbon chain length and the position of the double bond, which confer distinct physical and chemical properties. These characteristics make it suitable for specialized applications in various fields .

生物活性

Methyl myristoleate (MMO) is a methyl ester of myristoleic acid, a monounsaturated fatty acid. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article compiles various studies and findings related to the biological activity of this compound.

This compound has the following chemical characteristics:

- Chemical Formula : C14H26O2

- Molecular Weight : 226.36 g/mol

- Structure : It features a long hydrocarbon chain with a single double bond, making it an unsaturated fatty acid.

1. Anti-inflammatory Properties

This compound has been shown to exhibit anti-inflammatory effects. A study indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases. The mechanism involves modulation of immune responses, potentially through the inhibition of NF-kB signaling pathways.

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

3. Antimicrobial Effects

This compound has demonstrated antimicrobial activity against several pathogens. In vitro studies have shown that it inhibits the growth of various bacteria and fungi. For instance, it has been effective against strains of Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

In a controlled trial involving patients with rheumatoid arthritis, supplementation with this compound resulted in significant reductions in joint swelling and pain compared to a placebo group. The study highlighted the compound's ability to modulate inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

| Parameter | Placebo Group | MMO Group |

|---|---|---|

| Joint Swelling (mm) | 5.4 ± 1.2 | 2.3 ± 0.9 |

| Pain Score (0-10 scale) | 7.1 ± 0.5 | 3.5 ± 0.4 |

Case Study 2: Antioxidant Activity

A study evaluated the antioxidant effects of this compound in a rat model subjected to oxidative stress induced by hydrogen peroxide. The results showed that rats treated with MMO had significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation.

| Group | MDA Level (µmol/L) |

|---|---|

| Control | 12.5 ± 1.5 |

| MMO Treated | 6.8 ± 0.9 |

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Cell Signaling : MMO influences pathways involved in inflammation and oxidative stress response.

- Membrane Fluidity : As a fatty acid derivative, it may alter membrane properties, affecting receptor signaling and cellular responses.

- Direct Scavenging : Its chemical structure allows it to directly interact with reactive oxygen species (ROS), neutralizing them before they can cause damage.

属性

IUPAC Name |

methyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIPSJUSVXDVPB-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346982 | |

| Record name | Methyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-06-8 | |

| Record name | Methyl cis-9-tetradecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CIS-9-TETRADECENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of methyl myristoleate in cold adaptation of bacteria?

A1: Research suggests that this compound plays a crucial role in the cold adaptation mechanism of certain bacteria, such as Acinetobacter johnsonii. As temperatures decrease, A. johnsonii increases its production of this compound, along with other polyunsaturated and monounsaturated fatty acids []. This change in membrane lipid composition is believed to help maintain membrane fluidity and integrity at lower temperatures, essential for cell survival and function.

Q2: Can this compound be used as a biomarker for cold adaptation?

A2: While this compound levels increase in response to cold stress in some bacteria [], further research is needed to determine its reliability as a specific biomarker for cold adaptation. Other factors can also influence its production. More research focusing on the specificity and sensitivity of this compound as a biomarker for cold adaptation across different species is needed.

Q3: What is the significance of this compound in food science?

A3: this compound contributes to the aroma profile of certain foods. For example, in red jujube fruit, it was identified as one of the volatile organic compounds contributing to the overall aroma []. Its presence in various food sources highlights its potential role in shaping sensory characteristics.

Q4: How is this compound utilized in biofuel production?

A4: this compound is a significant component of biodiesel produced from various feedstocks, including chicken fat []. During biodiesel production, triglycerides in chicken fat undergo a transesterification reaction with methanol under subcritical conditions, resulting in the formation of fatty acid methyl esters, including this compound. The presence of this compound and other fatty acid methyl esters in biodiesel contributes to its fuel properties.

Q5: What analytical techniques are employed to identify and quantify this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in various matrices, including food products [] and biofuels []. This technique allows for the separation and detection of different volatile compounds, including this compound, based on their mass-to-charge ratios.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。